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Compound of Interest

Compound Name: OL-135

Cat. No.: B1677196

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo application of OL-
135, a reversible fatty acid amide hydrolase (FAAH) inhibitor, for the treatment of neuropathic
pain in rat models. The following sections detail the effective doses, experimental protocols,
and the underlying mechanism of action of OL-135.

Summary of In Vivo Efficacy of OL-135

OL-135 has demonstrated significant analgesic effects in various rat models of neuropathic
pain. It effectively reverses mechanical allodynia, a key symptom of neuropathic pain. The
primary mechanism of action is the inhibition of FAAH, which leads to an increase in the
endogenous cannabinoid anandamide.
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Parameter

Details

References

Drug

OL-135 (1-oxo-1-[5-(2-
pyridyl)-2-yl]-7-phenylheptane)

[1](2]

Animal Model

Spinal Nerve Ligation (SNL)
model in male Sprague-

Dawley rats

[21(31[4]

Partial Nerve Ligation model in

rats

[1]

Administration Route

Intraperitoneal (i.p.) injection

[3]4]

Effective Dose Range

ED50 between 6 and 9 mg/kg
for reversal of mechanical

allodynia in the SNL model.

[4]

A standard effective dose of 20
mg/kg (i.p.) has been shown to
significantly reverse

mechanical allodynia.[3][5]

[3][5]

Doses ranging from 2 to 60
mg/kg have been used to
demonstrate a dose-
dependent protection of brain
FAAH activity.[4]

[4]

Therapeutic Effect

Reverses mechanical
allodynia.[3][4][5]

[31141[5]

The anti-allodynic effects are

comparable to morphine.[3][5]

[3](5]

Mechanism of Action

Inhibition of fatty acid amide
hydrolase (FAAH), leading to
increased levels of
anandamide in the brain and
spinal cord.[3][6]

[3][6]
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The analgesic effect in the
SNL model is primarily

: [31[4]
mediated by the CB2 receptor.

[3]4]

The involvement of the opioid

system has also been

suggested, as naloxone can [2][3]
reverse the anti-allodynic

effects.[2][3]

Experimental Protocols

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

This surgical procedure induces mechanical allodynia, mimicking neuropathic pain in humans.

Materials:

Male Sprague-Dawley rats (110-130 g)[2]

Isoflurane for anesthesia[2]

Fine rongeurs|[2]

Surgical tools (scalpel, forceps, retractors)

Suture materials

Procedure:

Anesthetize the rat using isoflurane (3% for induction, 1-1.5% for maintenance) in a mixture

of 33% 02 and 67% N20.[2]

Place the animal in a prone position.[2]

Make a midline incision at the L3-S2 level of the spine.[2]

Separate the left paraspinal muscles from the spinal processes at the L4-S2 level.[2]
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o Carefully remove a portion of the L6 transverse process to expose the L4-L6 spinal nerves.

[2]
 Tightly ligate the L5 and L6 spinal nerves.[2]
¢ Close the muscle and skin layers with sutures.

» Allow the animals to recover for 14-18 days to allow for the full development of neuropathic
pain behaviors before drug administration and testing.[2]

Assessment of Mechanical Allodynia (von Frey Test)

This test measures the withdrawal threshold of the paw to a mechanical stimulus.
Materials:

» von Frey filaments with varying bending forces

o Elevated mesh platform

e Testing chambers

Procedure:

Acclimatize the rats to the testing environment by placing them in individual chambers on the
elevated mesh platform.

» Apply von Frey filaments to the plantar surface of the ipsilateral (injured) hind paw.

» Begin with a filament of low force and progressively increase the force until a withdrawal
response is elicited.

» A positive response is recorded as a sharp withdrawal of the paw.

e The force at which the paw is withdrawn is recorded as the paw withdrawal threshold. A
decrease in this threshold indicates mechanical allodynia.

Administration of OL-135
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Preparation:
e Dissolve OL-135 in a suitable vehicle for intraperitoneal (i.p.) injection.
Procedure:

o Administer OL-135 or vehicle control via i.p. injection at the desired dose (e.g., 20 mg/kg).[3]
[4]

o Conduct behavioral testing (e.g., von Frey test) at specific time points after administration.
The maximum effect of OL-135 is typically observed around 30 minutes post-injection, with
significant effects lasting up to 60 minutes.[3][5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of OL-135 and the experimental
workflow for its evaluation in a rat neuropathic pain model.
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Caption: Mechanism of action of OL-135 in reducing neuropathic pain.
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Caption: Experimental workflow for evaluating OL-135 in the SNL rat model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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